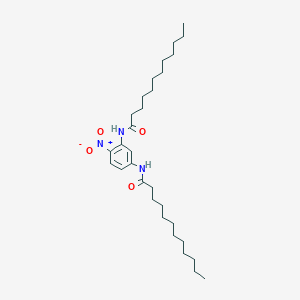
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide is an organic compound characterized by the presence of two dodecanamide groups attached to a nitrophenyl ring. This compound is notable for its unique structure, which combines long aliphatic chains with a nitro-substituted aromatic ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Dodecanamido-2-nitrophenyl)dodecanamide typically involves the reaction of 5-nitro-2-aminophenol with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of the nitrophenyl compound and the acyl chloride. The reaction conditions generally require an inert atmosphere and a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling would also be integral to the industrial process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution under reflux conditions.
Major Products Formed
Reduction: Formation of N-(5-Dodecanamido-2-aminophenyl)dodecanamide.
Substitution: Formation of meta-substituted derivatives depending on the electrophile used.
Hydrolysis: Formation of dodecanoic acid and 5-nitro-2-aminophenol.
Scientific Research Applications
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of long aliphatic chains on the reactivity of nitroaromatic compounds.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the development of surfactants and emulsifiers due to its amphiphilic properties.
Mechanism of Action
The mechanism of action of N-(5-Dodecanamido-2-nitrophenyl)dodecanamide largely depends on its application. In biological systems, its amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-5-nitrophenyl)dodecanamide
- Dodecanamide, N-(2-hydroxyethyl)-
- Dodecanamide, N,N-diethyl-
Uniqueness
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide is unique due to the presence of two long dodecanamide chains and a nitro-substituted aromatic ring. This combination imparts distinct amphiphilic properties and reactivity patterns, differentiating it from similar compounds that may have shorter chains or different substituents on the aromatic ring.
Properties
Molecular Formula |
C30H51N3O4 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
N-[3-(dodecanoylamino)-4-nitrophenyl]dodecanamide |
InChI |
InChI=1S/C30H51N3O4/c1-3-5-7-9-11-13-15-17-19-21-29(34)31-26-23-24-28(33(36)37)27(25-26)32-30(35)22-20-18-16-14-12-10-8-6-4-2/h23-25H,3-22H2,1-2H3,(H,31,34)(H,32,35) |
InChI Key |
IMVDLCUHIXXXPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















